molecular formula C12H18ClNO3S B13464381 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B13464381
M. Wt: 291.79 g/mol
InChI Key: MGMOQLIEKBZVGE-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a benzenesulfonyl group and a methanamine moiety. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and biochemical research. This compound is part of a broader class of functionalized amines with applications in drug discovery, particularly in targeting receptors or enzymes .

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

[4-(benzenesulfonyl)oxan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H17NO3S.ClH/c13-10-12(6-8-16-9-7-12)17(14,15)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H

InChI Key

MGMOQLIEKBZVGE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)S(=O)(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, including the formation of the oxan-4-ylmethanamine core and subsequent sulfonylation. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield corresponding nitroso or nitro derivatives .

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities with 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride, differing primarily in substituents on the oxane/pyran ring or the heterocyclic core. Key distinctions include electronic effects, lipophilicity, and steric bulk, which influence pharmacological properties.

Piperidine-Based Analogs

  • [1-(Benzenesulfonyl)piperidin-4-yl]methanamine Hydrochloride (CAS: 1216742-07-2) Structural Difference: Replaces the oxane ring with a piperidine (six-membered amine ring). This may affect blood-brain barrier penetration or target selectivity in neurological applications .

Oxane Derivatives with Aromatic Substitutents

  • 1-(4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine Hydrochloride (C14H19ClF3NO, MW: 309.76) Structural Difference: Substitutes benzenesulfonyl with a trifluoromethyl benzyl group. Implications: The trifluoromethyl group increases lipophilicity and metabolic stability, while the benzyl moiety may enhance π-π stacking interactions with aromatic residues in protein targets. This compound could exhibit improved bioavailability compared to the sulfonyl analog .
  • {4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine Hydrochloride (C14H22ClNO2, MW: 271.79) Structural Difference: Features a 3-methoxybenzyl substituent instead of benzenesulfonyl. This modification might favor interactions with serotonin or adrenergic receptors due to the methoxy-phenyl motif .

Sulfonyl-Containing Analogs

  • 4-(Methylsulfonyl)benzylamine Hydrochloride
    • Structural Difference : Lacks the oxane ring; the methylsulfonyl group is directly attached to a benzylamine.
    • Implications : The absence of the oxane ring reduces steric hindrance, possibly enhancing binding to flat binding pockets. The methylsulfonyl group’s polarity may improve aqueous solubility but limit membrane permeability .

Halogenated and Fluorinated Derivatives

  • 1-[4-(Difluoromethyl)oxan-4-yl]methanamine Hydrochloride (C7H13F2NO, MW: 175.58) Structural Difference: Replaces benzenesulfonyl with a difluoromethyl group. The smaller substituent size may improve access to hydrophobic binding sites .
  • [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine Hydrochloride (CAS: 2172602-36-5)
    • Structural Difference : Contains a difluoroethyl group.
    • Implications : The difluoroethyl group introduces both lipophilicity and steric bulk, which could modulate selectivity for enzymes like kinases or proteases .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Pharmacological Implications
1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine HCl C12H16ClNO3S 289.78 Benzenesulfonyl Targets sulfonyl-binding enzymes/receptors
1-(4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine HCl C14H19ClF3NO 309.76 Trifluoromethyl benzyl Enhanced lipophilicity, CNS activity
{4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine HCl C14H22ClNO2 271.79 3-Methoxybenzyl Serotonin/adrenergic receptor modulation
4-(Methylsulfonyl)benzylamine HCl C8H12ClNO2S 221.70 Methylsulfonyl Solubility-focused applications
1-[4-(Difluoromethyl)oxan-4-yl]methanamine HCl C7H13ClF2NO 208.64 Difluoromethyl Metabolic stability in hydrophobic targets

Biological Activity

1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Identity

  • IUPAC Name : this compound
  • Molecular Formula : C12H17ClN2O3S
  • CAS Number : [insert CAS number if available]

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can interact with receptors, influencing cellular signaling processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Activity TypeDescription
Enzyme InteractionModulates enzyme activities associated with metabolic processes.
Anti-inflammatory EffectsPreliminary studies suggest potential anti-inflammatory properties.
Neurotransmitter ModulationAlters levels of neurotransmitters such as serotonin and dopamine.

Enzyme Interaction Studies

Recent studies have explored the compound's ability to modulate enzyme activities. For instance, it has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders.

Therapeutic Potential

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. This makes it a candidate for further research in treating conditions characterized by inflammation.

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of this compound. Current data indicate a moderate toxicity level, necessitating careful evaluation in therapeutic contexts.

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels, researchers found that administration led to significant alterations in serotonin and dopamine levels in animal models. This suggests potential applications in treating mood disorders.

Case Study 2: Anti-inflammatory Effects

A controlled trial investigated the anti-inflammatory properties of the compound in a model of induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure TypeBiological Activity
MethenamineSimple amineUrinary tract antiseptic
4-Pyrimidine Methanamine (HCl)Heterocyclic amineUsed in pharmaceutical synthesis
1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine HClTetrahydrothiopyran derivativePotential anti-inflammatory activity

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